molecular formula C10H13NO B1329631 2-Phenylmorpholine CAS No. 23972-41-0

2-Phenylmorpholine

Cat. No. B1329631
CAS RN: 23972-41-0
M. Wt: 163.22 g/mol
InChI Key: ZLNGFYDJXZZFJP-UHFFFAOYSA-N
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Description

2-Phenylmorpholine is a chemical compound with the linear formula C10H13NO . It is used in various scientific research and applications .


Synthesis Analysis

The synthesis of 2-Phenylmorpholine involves a reaction with sodium triacetoxyborohydride and heating at 40°C for 3 hours under a nitrogen atmosphere . The reaction mixture is then partitioned and the organic layer is separated, washed, and filtered .


Molecular Structure Analysis

The molecular structure of 2-Phenylmorpholine consists of a morpholine ring attached to a phenyl group . The molecular formula is C10H13NO, with an average mass of 163.216 Da and a mono-isotopic mass of 163.099716 Da .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Phenylmorpholine are not detailed in the search results, it is known that this compound is used in various chemical reactions, particularly in the field of organic synthesis .


Physical And Chemical Properties Analysis

2-Phenylmorpholine has a density of 1.0±0.1 g/cm³, a boiling point of 278.6±25.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It also has a molar refractivity of 47.8±0.3 cm³, and a polar surface area of 21 Ų .

Scientific Research Applications

1. Synthesis of Bioactive Thiazole Derivatives

Research by Farghaly et al. (2020) explored the synthesis of N-phenylmorpholine derivatives linked with thiazole or formazan moieties. These compounds demonstrated intercalation binding mode with single-stranded DNA and exhibited remarkable efficacy against microbes and cancer cells, indicating their potential in antimicrobial and anti-cancer applications (Farghaly et al., 2020).

2. Chemical Analysis and Characterization

A study by McLaughlin et al. (2017) focused on the synthesis, characterization, and differentiation of phenmetrazine analogs, which are related to phenylmorpholines. This research provided insights into the structural aspects and potential psychoactive properties of these compounds (McLaughlin et al., 2017).

3. Development of Anti-tetrabenazine Analogues

Boswell et al. (1996) synthesized analogues of 2-phenylmorpholines for anti-tetrabenazine testing, revealing the significance of different substituents in medicinal chemistry and drug development (Boswell et al., 1996).

4. Understanding Chemical Structure and Basicity

Beckett and Kourounakis (1976) discussed how various substituents influence the pKa values of a series of 2-phenylmorpholines. Their work contributes to the understanding of the relationship between chemical structure and basic properties of such compounds (Beckett & Kourounakis, 1976).

5. Synthesis and Antidepressant Activity

Xiao Xin (2007) researched the synthesis of 2-Aryl-3-methyl-5-phenylmorpholine compounds and their antidepressant activities. This study highlights the potential therapeutic applications of phenylmorpholine derivatives inmental health (Xiao Xin, 2007).

6. Development of Bicyclo Analogues

Boswell et al. (1997) synthesized bicyclo analogues of several 2-phenylmorpholines and tested them for anti-tetrabenazine activity, contributing to the understanding of structure-activity relationships in drug design (Boswell et al., 1997).

7. In Vitro and In Silico Studies

Nithyabalaji et al. (2020) conducted in vitro and in silico studies on phenylmorpholine-heterocyclic amides, demonstrating their anti-inflammatory and antidiabetic activities. This highlights the potential of phenylmorpholine derivatives in treating chronic diseases (Nithyabalaji et al., 2020).

8. Monoamine Transporter Activity of New Psychoactive Substances

McLaughlin et al. (2018) explored the monoamine transporter activity of new psychoactive substances, including phenylmorpholine analogs, contributing to the understanding of their psychostimulant effects (McLaughlin et al., 2018).

9. Ligand Changes in Metal-Organic Frameworks

Dau et al. (2012) studied the impact of single-atom ligand changes in extended metal-organic frameworks involving phenylmorpholine derivatives. This research offers insights into the material science applications of these compounds (Dau et al., 2012).

Safety And Hazards

2-Phenylmorpholine is classified as a hazardous substance. It is harmful if swallowed and may cause skin and eye irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and to use only in a well-ventilated area .

properties

IUPAC Name

2-phenylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-2-4-9(5-3-1)10-8-11-6-7-12-10/h1-5,10-11H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNGFYDJXZZFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70946825
Record name 2-Phenylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70946825
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylmorpholine

CAS RN

23972-41-0
Record name 2-Phenylmorpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23972-41-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Morpholine, 2-phenyl-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Phenylmorpholine
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Record name 2-phenylmorpholine
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Synthesis routes and methods

Procedure details

N-(2'-hydroxy-2'-phenylethyl)-ethanolamine (5.3 g.) was dissolved in 6N hydrochloric acid (100 ml.) and the solution heated at 110° for 4 hours. The mixture was basified with sodium hydroxide solution and extracted into ether. The extract was washed with water, dried over anhydrous sodium sulphate and evaporated to give a crude sample of title compound (Ig.) as an orange oil.
Quantity
5.3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
172
Citations
D Dvornik, G Schilling - Journal of Medicinal Chemistry, 1965 - ACS Publications
… -2-phenylmorpholine (phenmetrazine)3 and its (7-X-methy] analog (phendimetrazine).4 … To investigate this possibility Z-eryZ/iro-3,4-dimethyI2-phenylmorpholine was prepared from …
Number of citations: 23 pubs.acs.org
FH Clarke - The Journal of Organic Chemistry, 1962 - ACS Publications
… stereospecific synthesis of cis-3methyl-2-phenylmorpholine (V). Treatment of the sodio … -3morpholinone (IX), which on reduction yielded the known Zrans-3-methyl-2-phenylmorpholine …
Number of citations: 26 pubs.acs.org
RH Jordan, RE Lutz - Journal of the American Chemical Society, 1950 - ACS Publications
Ultraviolet absorption spectra of lb and Ic hy-drochlorides6 in methanol showed slight but pro-nounced maxima at 256 nyu (e X 10~ 3= 0.22 and 0.24, respectively), and the curves …
Number of citations: 1 pubs.acs.org
GE Boswell, DL Musso, AO Davis… - Journal of …, 1997 - Wiley Online Library
… ЗЛ*, 5S*)-5-Ethyl-3methyl-2-phenylmorpholine Hydrochloride (4). A solution of 24 (22.3 g, 0.1 mole) in dichloromethane (200 ml) was added dropwise to concentrated sulfuric acid (100 …
Number of citations: 29 onlinelibrary.wiley.com
GE Boswell, DL Musso, JL Kelley… - Journal of …, 1996 - Wiley Online Library
A series of analogues of 2‐phenylmorpholines with alkyl substituents at the C‐3 position were synthesized for anti‐tetrabenazine (anti‐TBZ) testing in mice. The target compounds were …
Number of citations: 19 onlinelibrary.wiley.com
DL Knapp - Journal of Medicinal Chemistry, 1964 - ACS Publications
… Behavioral and Neuropharmacological Actionsof 3-Methyl-4-(l-phenyl-2-propylamino)-2-phenylmorpholine and Associated 4-Aminomorpholines … Methyl-4(l-phenyl-2-propylamino)-2-phenylmorpholine …
Number of citations: 2 pubs.acs.org
MJ Kalm - Journal of Medicinal Chemistry, 1964 - ACS Publications
… Although 3-methyl-2-phenylmorpholine has two asymmetric carbon atoms, standard … same 3-methyl-2-phenylmorpholine. The 3-methy 1-2phenylmorpholine thus prepared has been …
Number of citations: 4 pubs.acs.org
MJ Naim, O Alam, MJ Alam, P Alam… - Int. J. Pharmacol …, 2015 - researchgate.net
… ) [16], Phenadoxone (Heptalgin, opioid analgesic), anti-depressants Reboxetine [17] and Gefitinib [18], appetite suppressants Phenmetrazine (Preludin, 3-methyl-2-phenylmorpholine) …
Number of citations: 47 www.researchgate.net
Y Usui, F Uehara, S Hiki, K Watanabe, H Tanaka… - Bioorganic & Medicinal …, 2017 - Elsevier
… We herein describe the results of further evolution of glycogen synthase kinase (GSK)-3β inhibitors from our promising compounds containing a 2-phenylmorpholine moiety. …
Number of citations: 12 www.sciencedirect.com
RB FRANKLIN, LG DRING, RT WILLIAMS - 1974 - portlandpress.com
Phenmetrazine (3-methyl-2-phenylmorpholine, compound I11; Preludin) is a member of a group of anorexic drugs based on amphetamine or 2-amino-1-phenylpropane (compound I). …
Number of citations: 8 portlandpress.com

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